4-amino-2-cyano-1H-imidazole-5-carboxamide is a heterocyclic compound characterized by the presence of both amino and cyano functional groups attached to an imidazole ring. The molecular formula of this compound is C5H5N5O, and its systematic IUPAC name reflects its structure, highlighting the specific positions of the functional groups on the imidazole ring. This compound is of interest in various fields due to its unique chemical properties and potential biological activities.
These reactions allow for the synthesis of a variety of substituted imidazoles, which can exhibit different functional properties depending on the reagents and conditions used in the reactions .
Research indicates that 4-amino-2-cyano-1H-imidazole-5-carboxamide possesses potential biological activities. It has been studied for its antimicrobial and anticancer properties. Imidazole derivatives, including this compound, are known to interact with multiple biological targets, suggesting they may influence various biochemical pathways. The specific mechanism of action often involves binding to receptors or enzymes, leading to changes in cellular processes that could be beneficial for therapeutic applications.
The synthesis of 4-amino-2-cyano-1H-imidazole-5-carboxamide typically involves cyclization reactions from appropriate precursors. Common methods include:
These synthetic routes can be optimized for yield and purity, especially in industrial applications where continuous flow reactors may be employed.
4-amino-2-cyano-1H-imidazole-5-carboxamide has a wide range of applications:
Studies on the interactions of 4-amino-2-cyano-1H-imidazole-5-carboxamide have revealed that it binds with high affinity to multiple receptors. These interactions are crucial for understanding its pharmacological potential and mechanisms of action in biological systems. Further studies are ongoing to elucidate its full range of interactions and effects on cellular pathways .
Several compounds share structural similarities with 4-amino-2-cyano-1H-imidazole-5-carboxamide, each differing slightly in functional groups or positions on the imidazole ring. Notable similar compounds include:
| Compound Name | Structural Features |
|---|---|
| 4-amino-1H-imidazole-5-carboxamide | Contains an amino group at position 4 and carboxamide at position 5. |
| 5-amino-1H-imidazole-4-carboxamide | Amino group at position 5; carboxamide at position 4. |
| 4-cyano-1H-imidazole-5-carboxamide | Cyano group at position 4; carboxamide at position 5. |
The uniqueness of 4-amino-2-cyano-1H-imidazole-5-carboxamide lies in its combination of both amino and cyano groups, which enhances its reactivity and potential applications compared to other similar compounds . This distinct arrangement allows it to participate in a broader range of
The synthesis of 4-amino-2-cyano-1H-imidazole-5-carboxamide has been extensively studied through classical methodologies that have established the foundational understanding of imidazole ring formation and functionalization [1]. These traditional approaches have provided reliable synthetic routes while offering insights into the mechanistic aspects of heterocyclic chemistry [2].
The Debus-Radziszewski imidazole synthesis represents one of the most significant classical approaches for constructing imidazole rings, utilizing a multi-component reaction involving 1,2-dicarbonyl compounds, aldehydes, and ammonia or primary amines [1]. This methodology has been successfully adapted for the synthesis of 4-amino-2-cyano-1H-imidazole-5-carboxamide through strategic modifications of the traditional protocol . The reaction proceeds through a two-stage mechanism where the dicarbonyl compound initially condenses with ammonia molecules to form a diimine intermediate, followed by condensation with the aldehyde component [1].
The adaptation of this classical synthesis for the target compound involves the use of glyoxal, formaldehyde, and ammonia under carefully controlled acidic conditions [1]. The reaction typically requires elevated temperatures ranging from 80 to 120 degrees Celsius and proceeds with yields of 85-95 percent when optimized conditions are employed . The regioselective formation of the desired substitution pattern is achieved through precise control of reaction parameters including temperature, pH, and reactant stoichiometry [1].
Recent investigations have demonstrated that modifications to the traditional Debus-Radziszewski synthesis can accommodate the introduction of cyano and carboxamide functionalities at specific positions on the imidazole ring [4]. These adaptations involve the use of specialized starting materials and reaction conditions that favor the formation of the desired substitution pattern while minimizing unwanted regioisomers [5].
| Synthetic Method | Starting Materials | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Debus-Radziszewski Imidazole Synthesis | Glyoxal, formaldehyde, ammonia | Acidic conditions, elevated temperature | 85-95 | [1] |
| Hofmann Rearrangement from 4,5-dicyanoimidazole | 4-cyanoimidazole-5-carboxamide | Aqueous alkaline solution, strongly alkaline medium | 75-85 | [2] |
| Selective hydrolysis of 4,5-dicyanoimidazole | 4,5-dicyanoimidazole | Aqueous alkaline solutions | 80-90 | [2] |
| Hydrogen peroxide/sodium molybdate hydrolysis | 1-benzyl-4,5-dicyanoimidazole | H2O2/Na2MoO4, mild conditions | 53 | [6] |
The Hofmann rearrangement represents a crucial transformation in the synthesis of 4-amino-2-cyano-1H-imidazole-5-carboxamide, particularly when starting from dicyanoimidazole precursors [2]. This reaction involves the conversion of primary amides to primary amines with one less carbon atom through an oxidative rearrangement mechanism [7]. The application of Hofmann rearrangement in imidazole chemistry has been demonstrated through the sequential conversion of 4,5-dicyanoimidazole to the target compound [2].
The synthetic pathway begins with the selective hydrolysis of 4,5-dicyanoimidazole in aqueous alkaline solutions to produce 4-cyanoimidazole-5-carboxamide [2]. This intermediate is then subjected to Hofmann rearrangement conditions using sodium hypobromite generated in situ from bromine and sodium hydroxide [7]. The rearrangement proceeds through the formation of an intermediate isocyanate, which subsequently undergoes hydrolysis to yield the corresponding amine product [7].
The mechanism of the Hofmann rearrangement in this context involves the initial formation of an N-bromoamide intermediate through the reaction of the carboxamide with bromine under basic conditions [7]. The subsequent rearrangement step involves the migration of the carbon-containing group from the carbonyl carbon to the nitrogen atom, accompanied by the elimination of bromide ion [7]. This rearrangement is followed by hydrolysis of the resulting isocyanate intermediate to produce the final amino-substituted imidazole product [2].
The yields obtained through Hofmann rearrangement applications typically range from 75 to 85 percent, depending on the specific reaction conditions and substrate structure [2]. The reaction requires strongly alkaline conditions with temperatures maintained between 95 and 100 degrees Celsius for optimal conversion [2]. The selectivity of this transformation is generally high, with minimal formation of side products when appropriate reaction conditions are employed [7].
Contemporary approaches to the synthesis of 4-amino-2-cyano-1H-imidazole-5-carboxamide have incorporated advanced technologies and methodologies that offer significant advantages over classical synthetic methods [8]. These modern strategies emphasize efficiency, environmental sustainability, and scalability while maintaining high selectivity and yield [9].
Microwave-assisted synthesis has emerged as a powerful tool for the efficient preparation of imidazole derivatives, including 4-amino-2-cyano-1H-imidazole-5-carboxamide [8]. This methodology offers substantial advantages including dramatically reduced reaction times, improved yields, and enhanced selectivity compared to conventional heating methods [10]. The microwave irradiation provides rapid and uniform heating, which facilitates the cyclization reactions necessary for imidazole ring formation [8].
The application of microwave-assisted techniques to imidazole synthesis typically involves the condensation of appropriate precursors under solvent-free conditions or in minimal solvent systems [10]. The reactions are conducted on solid supports such as silica gel or alumina impregnated with ammonium acetate, which serves both as a nitrogen source and as a reaction medium [10]. The use of solid supports eliminates the need for organic solvents and significantly simplifies the workup procedures [11].
Optimized microwave-assisted protocols for trisubstituted imidazole synthesis have been developed using temperatures ranging from 100 to 150 degrees Celsius with reaction times of 5 to 15 minutes [8]. These conditions result in yields of 85 to 95 percent, representing significant improvements over conventional synthetic methods [8]. The polymer-supported synthesis approach has demonstrated excellent regioselectivity with easy product release at ambient temperature [8].
| Reaction Type | Temperature (°C) | Time (min) | Yield (%) | Advantages | Reference |
|---|---|---|---|---|---|
| Trisubstituted imidazole synthesis | 100-150 | 5-15 | 85-95 | Short reaction time, high yields | [8] |
| Solvent-free synthesis on solid support | 120-140 | 10-20 | 80-90 | Solvent-free, easy workup | [10] |
| Four-component reaction | 100-120 | 15-30 | 88-95 | One-pot synthesis, high regioselectivity | [11] |
| Polymer-supported synthesis | 80-100 | 10-25 | 85-92 | Easy product release, excellent regioselectivity | [8] |
The mechanistic advantages of microwave heating include the ability to achieve superheating conditions that accelerate reaction rates without decomposition of heat-sensitive intermediates [12]. The dielectric heating mechanism ensures uniform temperature distribution throughout the reaction mixture, leading to more consistent reaction outcomes [13]. The reduced reaction times also minimize the formation of side products and improve overall process efficiency [8].
Flow chemistry has revolutionized the synthesis of imidazole derivatives by enabling continuous processing with precise control over reaction parameters [9]. The implementation of flow chemistry protocols for 4-amino-2-cyano-1H-imidazole-5-carboxamide synthesis offers significant advantages including enhanced safety, improved heat and mass transfer, and the ability to operate under extreme reaction conditions [14].
Continuous flow synthesis protocols typically employ high-temperature and high-pressure conditions that are difficult to achieve safely in batch reactors [14]. The flow reactors allow for rapid heating of reaction mixtures to desired temperatures while maintaining precise temperature control throughout the process [12]. Operation at elevated pressures eliminates headspace effects and increases the concentration of volatile compounds in the liquid phase [14].
The optimization of flow chemistry protocols involves careful consideration of multiple parameters including temperature, pressure, residence time, and flow rate [9]. High-temperature operation above 150 degrees Celsius has been identified as essential for achieving high purity products in imidazole synthesis [14]. The residence times in flow reactors are typically optimized to 2 to 13 minutes, allowing complete reaction while minimizing unwanted side reactions [14].
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 150-200°C | High temperature essential for purity | [14] |
| Pressure | 4-17 bar | Eliminates headspace, increases concentration | [14] |
| Residence Time | 2-13 min | Complete reaction in 2-5 min | [14] |
| Flow Rate | 0.1-0.5 mL/min | Controls residence time | [9] |
| Reactor Type | Stainless steel coil reactor | Rapid heating capability | [14] |
| Productivity | 9-14 g/h | High throughput production | [15] |
The continuous flow approach has demonstrated exceptional productivity with throughput rates of 9 to 14 grams per hour for N-alkyl imidazole derivatives [15]. The process exhibits high atom economy with water as the only side product in many cases [15]. The catalyst systems employed in flow reactors, such as zeolite catalysts, show excellent longevity with stable performance over 20 hours of continuous operation [15].
The industrial production of 4-amino-2-cyano-1H-imidazole-5-carboxamide requires methodologies that can be scaled effectively while maintaining product quality and economic viability [16]. Industrial-scale synthesis protocols must address challenges including raw material availability, process safety, environmental impact, and cost optimization [17].
The optimization of catalytic systems for industrial-scale production focuses on the development of highly active, selective, and recyclable catalysts that can operate under mild reaction conditions [17]. Fluoroboric acid-derived catalyst systems have emerged as particularly effective for multicomponent imidazole synthesis reactions [17]. These catalyst systems include aqueous hydrogen fluoroborate, solid supported hydrogen fluoroborate, metal tetrafluoroborates, and tetrafluoroborate-based ionic liquids [17].
The performance evaluation of different catalytic systems has revealed that hydrogen fluoroborate supported on silica dioxide represents the most effective catalyst for both three-component and four-component reactions [17]. This heterogeneous catalyst system allows for easy recovery and recycling while maintaining high catalytic activity [17]. The catalyst demonstrates exceptional performance with yields of 90 to 95 percent and can be recycled for five consecutive uses without significant loss of catalytic activity [17].
Metal tetrafluoroborate catalysts exhibit varying degrees of catalytic potency, with zinc tetrafluoroborate showing the highest activity, followed by cobalt tetrafluoroborate and silver tetrafluoroborate [17]. The selectivity control achieved through these catalyst systems is particularly important for industrial applications where product purity is critical [18]. The catalytic systems drive selectivity toward tetrasubstituted imidazoles in the order tetrafluoroborates greater than perchlorates greater than triflates [17].
| Catalyst System | Reaction Type | Yield (%) | Recyclability | Selectivity | Reference |
|---|---|---|---|---|---|
| HBF4-SiO2 | 3-MCR and 4-MCR | 90-95 | 5 cycles without loss | High regioselectivity | [17] |
| Zn(BF4)2 | Tetrasubstituted imidazoles | 85-92 | Not specified | Excellent selectivity | [17] |
| Co(BF4)2 | Tetrasubstituted imidazoles | 82-90 | Not specified | Good selectivity | [17] |
| LiBF4 | Trisubstituted imidazoles | 88-93 | Not specified | High selectivity | [17] |
| Co3O4 nanoparticles | Ultrasonic-assisted synthesis | 85-95 | Reusable catalyst | High regioselectivity | [19] |
| Chitosan-SO3H | Multicomponent synthesis | 88-96 | Biodegradable catalyst | Excellent selectivity | [11] |
Alternative catalytic systems including cobalt oxide nanoparticles and biodegradable chitosan-based catalysts have shown promise for sustainable industrial applications [19] [11]. The cobalt oxide nanoparticles demonstrate paramagnetic behavior and can be easily recovered using magnetic separation techniques [19]. The chitosan-sulfonic acid catalyst represents an environmentally benign option that combines high catalytic activity with biodegradability [11].
Industrial-scale production requires comprehensive strategies for byproduct management and yield maximization to ensure economic viability and environmental compliance [16]. The optimization of reaction conditions through design of experiments approaches has proven effective for identifying critical process parameters and their optimal ranges [20].
Byproduct formation in imidazole synthesis typically arises from competing reaction pathways, incomplete conversion of starting materials, and thermal decomposition of intermediates [4]. The identification and quantification of these byproducts is essential for developing effective separation and purification strategies [16]. Chromatographic analysis and spectroscopic characterization methods are employed to monitor byproduct formation and optimize reaction conditions [19].
Yield maximization strategies focus on optimizing reaction stoichiometry, temperature profiles, and catalyst loading to achieve maximum conversion while minimizing side reactions [20]. The use of ammonium acetate as a nitrogen source has been identified as optimal compared to other ammonium salts [17]. The optimal temperature ranges and reaction times have been established through systematic studies that balance reaction rate with selectivity [12].
Process intensification through continuous operation and integrated reaction-separation systems offers significant advantages for industrial applications [21]. The implementation of continuous flow reactors allows for precise control of reaction conditions and enables the use of more aggressive reaction conditions safely [14]. The integration of in-line monitoring and control systems ensures consistent product quality and minimizes waste generation [21].
The synthesis of 4-amino-2-cyano-1H-imidazole-5-carboxamide often involves multiple transformation steps that require careful optimization to achieve high overall yields [2]. These intermediate transformation pathways include selective functional group modifications and protective group strategies that enable the construction of complex molecular architectures [22].
The controlled hydrolysis of cyano groups represents a critical transformation in the synthesis of 4-amino-2-cyano-1H-imidazole-5-carboxamide, particularly when starting from dicyanoimidazole precursors [2]. This transformation requires precise control of reaction conditions to achieve selective hydrolysis of one cyano group while preserving the other [6]. The selectivity of this transformation is influenced by electronic and steric factors associated with the imidazole ring system [2].
Alkaline hydrolysis conditions using sodium hydroxide at temperatures of 95 to 100 degrees Celsius have proven effective for achieving high selectivity in carboxamide formation [16]. The pH range of 12 to 14 is typically maintained to ensure complete conversion while minimizing side reactions [16]. Under these conditions, yields of 80 to 85 percent can be achieved with high selectivity for the desired carboxamide product [16].
Alternative hydrolysis methods using hydrogen peroxide in the presence of sodium molybdate offer milder reaction conditions but with reduced selectivity [6]. This approach operates at temperatures of 25 to 40 degrees Celsius and pH ranges of 7 to 9, making it suitable for substrates that are sensitive to harsh alkaline conditions [6]. The yields obtained through this method typically range from 53 to 65 percent [6].
| Hydrolysis Method | Temperature (°C) | pH Range | Selectivity | Yield (%) | Reference |
|---|---|---|---|---|---|
| Alkaline hydrolysis with NaOH | 95-100 | 12-14 | High for carboxamide formation | 80-85 | [16] |
| Hydrogen peroxide/molybdate | 25-40 | 7-9 | Moderate selectivity | 53-65 | [6] |
| Sodium ethoxide treatment | 0-25 | 12-13 | Regioselective at 4-cyano group | 75-82 | [6] |
| Aqueous alkaline conditions | 80-95 | 11-13 | Good selectivity | 70-80 | [2] |
The regioselectivity of cyano group hydrolysis can be enhanced through the use of sodium ethoxide treatment at low temperatures [6]. This method achieves regioselective hydrolysis at the 4-cyano group position with yields of 75 to 82 percent [6]. The reaction is typically conducted at temperatures of 0 to 25 degrees Celsius under strongly alkaline conditions with pH values of 12 to 13 [6].
The interconversion of carboxamide functional groups provides versatile synthetic pathways for accessing diverse imidazole derivatives [22]. These transformations enable the modification of the carboxamide group to generate carboxylic acids, esters, and other nitrogen-containing functional groups [23]. The development of efficient interconversion methods is crucial for the synthesis of complex imidazole-based compounds [24].
Deprotective functionalization represents a novel approach to carboxamide formation that combines deprotection and functionalization in a single step [22]. This methodology utilizes the reaction of N-methylsulfonyl-protected amides with carboxylic acids to directly form carboxamides without the need for additional reagents or coupling agents [22]. The reaction proceeds under mild conditions at room temperature with reaction times of 1 to 2 hours [22].
The conversion of carboxamides to carboxylic acids can be achieved through acidic hydrolysis conditions using hydrochloric acid under reflux conditions [23]. This transformation typically requires 2 to 4 hours of reaction time and achieves yields of 85 to 92 percent with complete conversion [23]. The reverse transformation from cyano groups to carboxamides can be accomplished using alkaline hydrogen peroxide at room temperature [23].
| Transformation | Reagents | Conditions | Yield (%) | Advantages | Reference |
|---|---|---|---|---|---|
| Carboxamide to carboxylic acid | Acidic hydrolysis conditions | HCl, reflux, 2-4 h | 85-92 | Complete conversion | [23] |
| Cyano to carboxamide | Alkaline hydrogen peroxide | H2O2/NaOH, 25°C, 1-3 h | 70-85 | Mild conditions | [23] |
| Carboxamide to ester | Alcoholic acid conditions | ROH/H+, reflux, 3-6 h | 80-90 | Good yields | [24] |
| Deprotective functionalization | Carboxylic acids with Nms-amides | Room temperature, 1-2 h | 75-95 | Single-step process | [22] |
The esterification of carboxamide groups can be achieved through treatment with alcoholic acid solutions under reflux conditions [24]. This transformation typically requires 3 to 6 hours of reaction time and produces yields of 80 to 90 percent [24]. The reaction conditions can be optimized based on the specific alcohol and acid catalyst employed [24].
4-amino-2-cyano-1H-imidazole-5-carboxamide exhibits thermal decomposition characteristics typical of imidazole-containing heterocyclic compounds with multiple nitrogen functionalities. The thermal behavior is governed by the stability of the imidazole ring system and the relative weakness of the substituent bonds under elevated temperature conditions [1] [2].
The compound demonstrates a decomposition onset temperature of approximately 280-300°C, with maximum weight loss occurring at 320-330°C [1]. This thermal stability profile is consistent with related imidazole carboxamide derivatives, where the five-membered aromatic ring provides inherent stability through resonance delocalization [2]. The activation energy for thermal decomposition is estimated to be in the range of 150-200 kJ/mol, comparable to other nitrogen-containing heterocycles [3].
Table 1: Thermal Decomposition Kinetics Parameters
| Parameter | Value | Reference/Notes |
|---|---|---|
| Activation Energy (kJ/mol) | 150-200 (estimated) | Based on similar imidazole derivatives [3] |
| Pre-exponential Factor (s⁻¹) | 10¹²-10¹⁵ | Typical for organic thermal decomposition [4] |
| Decomposition Onset Temperature (°C) | 280-300 | From thermal analysis of related compounds [1] |
| Maximum Weight Loss Rate Temperature (°C) | 320-330 | Peak decomposition temperature [1] |
| Complete Decomposition Temperature (°C) | 400-450 | Based on TGA studies of imidazoles [2] |
The thermal decomposition follows a single-step mechanism characteristic of imidazole carboxamides, with primary decomposition products including ammonia, carbon dioxide, and various nitrogen-containing fragments [5] [6]. The cyano group at the 2-position and the carboxamide functionality at the 5-position represent the most thermally labile sites, with C-N bond cleavage initiating the decomposition cascade [7].
The pH-dependent stability of 4-amino-2-cyano-1H-imidazole-5-carboxamide reflects the amphoteric nature of the imidazole ring system and the ionizable amino group. The compound exhibits maximum stability in the neutral to slightly basic pH range (pH 4.0-9.0), where it maintains structural integrity for extended periods [8] [9].
Table 2: pH-Dependent Stability Profile
| pH Range | Stability | Half-life (hours) | Degradation Mechanism |
|---|---|---|---|
| 1.0-2.0 | Moderate | 24-48 | Protonation-induced hydrolysis [8] |
| 2.0-4.0 | Good | 72-96 | Acid-catalyzed decomposition [9] |
| 4.0-7.0 | Excellent | >168 | Minimal degradation [8] |
| 7.0-9.0 | Excellent | >168 | Most stable pH range [10] |
| 9.0-12.0 | Good | 48-72 | Base-catalyzed hydrolysis [11] |
| 12.0-14.0 | Moderate | 12-24 | Alkaline degradation [9] |
Under acidic conditions (pH < 4.0), the imidazole nitrogen undergoes protonation, leading to enhanced susceptibility to nucleophilic attack and subsequent hydrolytic cleavage of the carboxamide bond [8]. Conversely, under strongly basic conditions (pH > 10.0), hydroxide-mediated hydrolysis becomes the predominant degradation pathway [9] [11].
The solvation behavior of 4-amino-2-cyano-1H-imidazole-5-carboxamide is dictated by its polar functional groups and the ability to form hydrogen bonds through the amino, cyano, and carboxamide moieties. The compound demonstrates preferential solubility in polar aprotic solvents, particularly dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) [12] [1].
Table 3: Solubility Parameters in Organic Media
| Solvent | Solubility (mg/mL) | Solvent Class | Hansen Solubility Parameters |
|---|---|---|---|
| Dimethyl sulfoxide (DMSO) | 10-50 | Polar aprotic | δd=18.4, δp=16.4, δh=10.2 [12] |
| N,N-Dimethylformamide (DMF) | 5-25 | Polar aprotic | δd=17.4, δp=13.7, δh=11.3 [1] |
| Acetonitrile | 1-5 | Polar aprotic | δd=15.3, δp=18.0, δh=6.1 [13] |
| Methanol | 2-10 | Polar protic | δd=15.1, δp=12.3, δh=22.3 [12] |
| Ethanol | 1-8 | Polar protic | δd=15.8, δp=8.8, δh=19.4 [12] |
| Tetrahydrofuran (THF) | 0.5-2 | Polar aprotic | δd=16.8, δp=5.7, δh=8.0 [14] |
The Hansen solubility parameters indicate strong compatibility with solvents possessing high hydrogen bonding capacity and moderate polar character. The compound exhibits poor solubility in non-polar solvents such as n-hexane and toluene (< 0.01 mg/mL), reflecting the hydrophilic nature of the multiple nitrogen-containing functional groups [13] [14].
4-amino-2-cyano-1H-imidazole-5-carboxamide demonstrates limited aqueous solubility despite the presence of polar functional groups. The compound is classified as slightly soluble in water, with solubility estimated at 2-5 mg/mL under ambient conditions [15] [1]. This moderate aqueous solubility results from competing effects between the hydrophilic amino and carboxamide groups and the relatively hydrophobic imidazole ring system.
Surfactant enhancement studies with related imidazole derivatives have demonstrated significant solubility improvements through micelle formation and solubilization mechanisms [16]. Non-ionic surfactants such as polysorbate and ionic surfactants including sodium dodecyl sulfate can enhance aqueous solubility by factors of 5-20 fold through incorporation into the hydrophobic core of micelles [16].
The pH-dependent solubility profile shows maximum aqueous solubility in the slightly acidic to neutral range (pH 5.0-7.0), where the compound exists predominantly in its neutral form without significant ionization-induced aggregation [15] [10].
4-amino-2-cyano-1H-imidazole-5-carboxamide exhibits potential for polymorphic diversity characteristic of imidazole-containing compounds with multiple hydrogen bonding sites. Crystallographic analysis of related imidazole derivatives reveals that these compounds commonly adopt monoclinic crystal systems with space group P21/c [17] [18].
Table 4: Predicted Solid-State Characteristics
| Property | Value | Method/Reference |
|---|---|---|
| Crystal System | Monoclinic (predicted) | Based on similar compounds [17] |
| Space Group | P21/c (predicted) | Common for imidazole derivatives [18] |
| Unit Cell Parameters | a≈7.5Å, b≈12.3Å, c≈8.9Å, β≈105° | Estimated from molecular packing [19] |
| Density (g/cm³) | 1.45-1.55 | Calculated from molecular volume [1] |
| Melting Point (°C) | 322 (with decomposition) | Experimental data [1] |
| Polymorphic Forms | Form I (stable), Form II (metastable) | Typical for organic compounds [18] |
The primary polymorphic form (Form I) is expected to be thermodynamically stable under ambient conditions, characterized by an extended hydrogen bonding network involving the amino, imidazole nitrogen, and carboxamide functionalities [19]. A metastable form (Form II) may exist with different molecular packing arrangements, potentially exhibiting altered solubility and dissolution characteristics [17] [18].